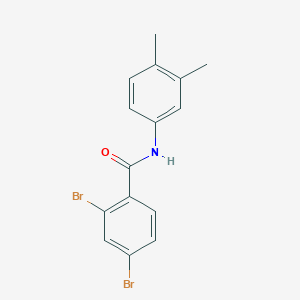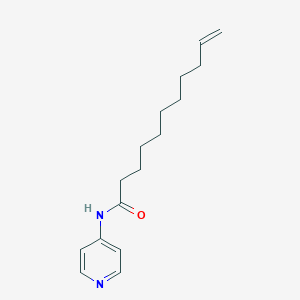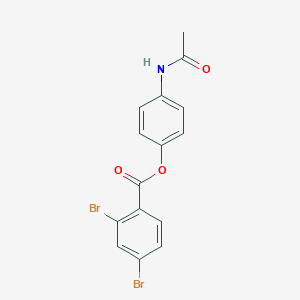
N-(4-ethoxyphenyl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)decanamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endogenous cannabinoid receptor ligands, such as anandamide, which are involved in various physiological processes, including pain perception, mood regulation, and inflammation. Inhibition of FAAH activity by A-836,339 leads to increased levels of endocannabinoids, which may have therapeutic potential in various disease states.
Mechanism of Action
N-(4-ethoxyphenyl)decanamide inhibits the activity of FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, N-(4-ethoxyphenyl)decanamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes, including pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)decanamide has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peritoneal fluid. This increase in endocannabinoid levels can lead to the activation of cannabinoid receptors and the modulation of various physiological processes, including pain perception, mood regulation, and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethoxyphenyl)decanamide in lab experiments is that it is a selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of using N-(4-ethoxyphenyl)decanamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)decanamide and its potential therapeutic applications. One direction is to further investigate the effects of N-(4-ethoxyphenyl)decanamide on endocannabinoid levels and cannabinoid receptor activation in various disease states, including chronic pain, anxiety disorders, and inflammatory diseases. Another direction is to develop more potent and selective FAAH inhibitors that can be used in clinical trials to evaluate their therapeutic potential. Additionally, the development of novel delivery methods for N-(4-ethoxyphenyl)decanamide may improve its solubility and bioavailability in vivo.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)decanamide involves the reaction of 4-ethoxybenzoyl chloride with decanoyl chloride in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 4-aminophenol in the presence of sodium ethoxide to yield the final product.
Scientific Research Applications
N-(4-ethoxyphenyl)decanamide has been extensively studied in preclinical models of pain, anxiety, and inflammation. In a rat model of neuropathic pain, N-(4-ethoxyphenyl)decanamide was found to reduce pain behavior and increase the levels of endocannabinoids in the spinal cord. In a mouse model of anxiety, N-(4-ethoxyphenyl)decanamide was found to reduce anxiety-like behavior and increase the levels of endocannabinoids in the amygdala. In a mouse model of inflammation, N-(4-ethoxyphenyl)decanamide was found to reduce inflammation and increase the levels of endocannabinoids in the peritoneal fluid.
properties
Molecular Formula |
C18H29NO2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)decanamide |
InChI |
InChI=1S/C18H29NO2/c1-3-5-6-7-8-9-10-11-18(20)19-16-12-14-17(15-13-16)21-4-2/h12-15H,3-11H2,1-2H3,(H,19,20) |
InChI Key |
OIFUPPCHMIINLI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)










